molecular formula C18H18N4O2S B2552787 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1251634-22-6

2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2552787
CAS No.: 1251634-22-6
M. Wt: 354.43
InChI Key: VJYLVJUYUXKPEL-UHFFFAOYSA-N
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Description

2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactivity and Synthetic Applications

The chemical oxidation of compounds related to the query structure, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, has been explored. These studies offer insights into synthetic routes and the reactivity of similar compounds. The oxidation processes generate diverse products, characterized by spectroscopic methods and X-ray crystallography, illustrating the compound's utility in synthetic chemistry and material science (Pailloux et al., 2007).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in functional group arrangement to the query compound, has led to the synthesis and characterization of novel coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating the potential of such compounds in biochemistry and pharmacology (Chkirate et al., 2019).

Potential Therapeutic Applications

The discovery of compounds closely related to the query molecule has been reported in the context of searching for new therapeutic agents. For example, derivatives have been identified as potent inhibitors in pharmacological studies, suggesting their utility in drug discovery and medicinal chemistry. This includes the identification of clinical candidates for the treatment of diseases involving specific protein overexpression (Shibuya et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds derived from similar acetamide precursors has been studied for their antitumor activities. These compounds, including derivatives with thiophene, thiazole, and pyrazole rings, show significant inhibitory effects against various human cancer cell lines, highlighting the potential of such molecules in developing new anticancer therapies (Shams et al., 2010).

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-5-7-14(8-6-12)10-20-16(23)11-25-18-15(4-3-9-19-18)17-21-13(2)22-24-17/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYLVJUYUXKPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.